NVP-CLR457 is a novel compound classified as a pan-class IA phosphoinositide 3-kinase inhibitor. Developed by the Novartis Institutes for BioMedical Research, it is primarily investigated for its potential in cancer treatment due to its ability to inhibit multiple isoforms of phosphoinositide 3-kinase, which are frequently activated in tumorigenesis. NVP-CLR457 is characterized by its oral bioavailability and non-central nervous system penetrance, making it a promising candidate for targeted cancer therapies without significant neurotoxicity .
NVP-CLR457 is synthesized from buparlisib, another phosphoinositide 3-kinase inhibitor. The compound falls under the category of synthetic organic compounds and has been specifically designed to minimize off-target effects while maintaining efficacy against various cancer types. Its mechanism involves the inhibition of several isoforms of phosphoinositide 3-kinase, including p110α, p110β, p110δ, and p110γ .
The synthesis of NVP-CLR457 involves multi-step organic synthesis techniques typically used for complex heterocyclic compounds. The process begins with buparlisib as the starting material, followed by several optimization steps to eliminate unwanted microtubule stabilizing activity and enhance the compound's pharmacokinetic profile. Key methods include:
The molecular structure of NVP-CLR457 is defined by its complex arrangement of atoms that facilitate its function as a phosphoinositide 3-kinase inhibitor. The IUPAC name for NVP-CLR457 is:
NVP-CLR457 can undergo various chemical reactions, including:
These reactions are critical for understanding the compound's stability and reactivity in biological systems.
NVP-CLR457 exerts its therapeutic effects primarily through the inhibition of multiple isoforms of phosphoinositide 3-kinase. The inhibitory potency (IC50 values) against these isoforms is as follows:
Inhibition of these kinases disrupts downstream signaling pathways such as Akt/mTOR, which are pivotal in regulating cell growth, survival, and metabolism in cancer cells . This mechanism contributes to its observed dose-dependent antitumor activity in preclinical models.
NVP-CLR457 is characterized by:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in biological systems and its potential therapeutic applications .
NVP-CLR457 has shown significant promise in scientific research, particularly in oncology. Its applications include:
The ability to inhibit multiple isoforms makes NVP-CLR457 a versatile candidate for developing targeted therapies across various cancer types .
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: